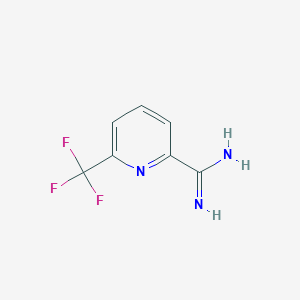

6-(Trifluoromethyl)picolinimidamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H6F3N3 |

|---|---|

Molecular Weight |

189.14 g/mol |

IUPAC Name |

6-(trifluoromethyl)pyridine-2-carboximidamide |

InChI |

InChI=1S/C7H6F3N3/c8-7(9,10)5-3-1-2-4(13-5)6(11)12/h1-3H,(H3,11,12) |

InChI Key |

USLTZGASVJNYLR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)C(F)(F)F)C(=N)N |

Origin of Product |

United States |

The Trifluoromethyl Group: a Game Changer in Chemical Synthesis

The trifluoromethyl group (-CF3) is a cornerstone of modern chemical synthesis, prized for its profound impact on the physicochemical properties of a parent molecule. nih.gov Its high electronegativity, often described as intermediate between that of fluorine and chlorine, can dramatically alter a molecule's electronic environment. wikipedia.org This property is frequently exploited to enhance the acidity of nearby functional groups and decrease the basicity of compounds like trifluoroethanol. wikipedia.org

The introduction of a trifluoromethyl group can significantly increase a molecule's lipophilicity, or its ability to dissolve in fats, oils, and lipids. nih.govchemicalbook.com This is a crucial factor in the design of pharmaceuticals and agrochemicals, as it can improve a compound's ability to penetrate biological membranes and enhance its metabolic stability. nih.govchemicalbook.com By replacing a methyl group with a trifluoromethyl group, chemists can protect the molecule from metabolic oxidation, a common pathway for drug degradation in the body. wikipedia.org

The strategic incorporation of trifluoromethyl groups has led to the development of numerous successful drugs, including the antidepressant fluoxetine (B1211875) (Prozac), the HIV reverse transcriptase inhibitor efavirenz (B1671121) (Sustiva), and the anti-inflammatory drug celecoxib (B62257) (Celebrex). wikipedia.orgwikipedia.org In the agrochemical sector, trifluoromethylated compounds like trifluralin (B1683247) and fluazifop (B150276) have proven effective as herbicides. wikipedia.org The versatility of the trifluoromethyl group also extends to materials science, where it is used to create specialty polymers and coatings with unique properties. chemicalbook.com

The Picolinimidamide Scaffold: a Versatile Synthetic Platform

The picolinimidamide (B1582038) scaffold is another key component that contributes to the significance of 6-(trifluoromethyl)picolinimidamide in synthetic organic chemistry. Picolinamide-based structures, from which picolinimidamides are derived, provide a versatile framework for a wide range of biological interactions. The development of derivatives from this scaffold has been a fruitful area of research since the mid-20th century, with early work focusing on fluorinated pyridine (B92270) derivatives.

The pyrimidine (B1678525) ring system, a related heterocyclic structure, is a fundamental building block of DNA and RNA, making it an attractive scaffold for the design of anticancer drugs. nih.gov In fact, 22 pyrimidine-containing drugs have received FDA approval for clinical use in oncology. nih.gov The structural similarities and shared synthetic strategies between picolinamide (B142947) and pyrimidine scaffolds highlight the broad potential of these nitrogen-containing heterocyclic compounds in medicinal chemistry.

The Research Landscape of 6 Trifluoromethyl Picolinimidamide: an Academic Perspective

Direct Synthesis Approaches

Direct synthesis methods offer a straightforward route to this compound and related structures, primarily through the construction of the amidine functionality from suitable precursors.

Condensation Reactions Utilizing 2-Cyanopyridine (B140075) and Trifluoromethylaniline Derivatives

One of the most established methods for the synthesis of amidines is the Pinner reaction. This reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt, which is then treated with an amine to yield the desired amidine. In the context of this compound, this would involve the reaction of a 6-(trifluoromethyl)-2-cyanopyridine derivative with an alcohol in the presence of a strong acid like HCl to form the corresponding Pinner salt. Subsequent reaction with ammonia (B1221849) or an ammonium (B1175870) salt would then furnish the target picolinimidamide.

A related approach involves the direct condensation of a 2-cyanopyridine derivative with an amine. For instance, the synthesis of related cyanopyridones has been achieved through the condensation of 2-cyano-N-(3-(trifluoromethyl)phenyl) acetamide (B32628) with other reagents. This highlights the utility of activated cyano-compounds in building complex heterocyclic structures.

A general representation of the Pinner reaction for the synthesis of this compound is shown below:

Scheme 1: Pinner Reaction for this compound Synthesis

graph TD A[6-(Trifluoromethyl)-2-cyanopyridine] -->|1. ROH, HCl| B(Intermediate Imidate Salt); B -->|2. NH3| C[this compound];

Amidination of 2-Bromo-6-trifluoromethylpyridine

An alternative direct approach starts from a halogenated pyridine derivative. The amination of 2-halopyridines, particularly those activated by electron-withdrawing groups like the trifluoromethyl group, is a feasible synthetic route. The reaction of 2-bromo-6-(trifluoromethyl)pyridine (B62328) with an amidinating agent can lead to the formation of this compound. This transformation can be achieved through various methods, including transition-metal-catalyzed amination reactions or nucleophilic aromatic substitution (SNAr) under specific conditions. The presence of the electron-withdrawing trifluoromethyl group at the 6-position facilitates nucleophilic attack at the 2-position of the pyridine ring.

Catalytic Synthesis Strategies

Catalytic methods provide efficient and often milder conditions for the synthesis of complex molecules. For the synthesis of trifluoromethylated picolinimidamides, catalytic strategies can be employed to construct the core structure or introduce the key functional groups. For example, rhodium-catalyzed reactions have been utilized in the synthesis of highly functionalized pyridines through ring-expansion reactions of isoxazoles. While not a direct synthesis of the amidine, such methods can generate the substituted pyridine core, which can then be further functionalized.

More directly, catalytic methods can be applied to the formation of the C-N bond in the amidine group. Transition metal catalysts, such as palladium or copper, can be used to facilitate the coupling of a pyridine derivative with an amine or ammonia equivalent.

Modification of Existing Pyridine-Based Compounds

The synthesis of this compound can also be achieved by modifying a pre-existing, suitably functionalized pyridine ring. This can involve the introduction of the trifluoromethyl group onto a picolinimidamide precursor or the conversion of another functional group on a 6-(trifluoromethyl)pyridine ring into the amidine moiety.

The introduction of a trifluoromethyl group can be accomplished through various trifluoromethylation reagents. For instance, a pyridine ring can be halogenated and then subjected to a trifluoromethylation reaction using reagents like trifluoromethyl iodide or trifluoromethyltrimethylsilane in the presence of a suitable catalyst.

Once the 6-(trifluoromethyl)pyridine core is in place, a functional group at the 2-position, such as a carboxylic acid, ester, or amide, can be converted to the amidine. For example, a picolinamide (B142947) can be dehydrated to the corresponding nitrile, which is then converted to the picolinimidamide as described in section 2.1.1.

Synthetic Procedures for Related Picolinimidamides (e.g., 3-Methoxypicolinimidamide, 3-Fluoropicolinimidamide)

The synthetic methodologies described for this compound are generally applicable to the synthesis of its structural analogues, such as 3-methoxypicolinimidamide and 3-fluoropicolinimidamide. The key difference lies in the starting materials used.

For the synthesis of 3-methoxypicolinimidamide, a 3-methoxy-2-cyanopyridine would be a suitable starting material for a Pinner-type reaction. Similarly, 3-fluoro-2-cyanopyridine would be the precursor for 3-fluoropicolinimidamide. The electronic properties of the methoxy (B1213986) and fluoro substituents will influence the reactivity of the nitrile and the pyridine ring, potentially requiring adjustments to the reaction conditions.

Utilization of Lithium Bis(trimethylsilyl)amide in Nitrile Transformations

A powerful and versatile method for the conversion of nitriles to amidines involves the use of lithium bis(trimethylsilyl)amide (LiHMDS). LiHMDS is a strong, non-nucleophilic base that can deprotonate a wide range of substrates. In the context of picolinimidamide synthesis, LiHMDS can be used to activate the nitrile group towards nucleophilic attack.

The reaction of a cyanopyridine with LiHMDS can lead to the formation of a lithium amidinate, which upon quenching with a proton source, yields the desired picolinimidamide. This method is particularly useful for the synthesis of N-unsubstituted amidines. The reaction conditions are typically mild, and the use of the sterically hindered LiHMDS can offer high selectivity.

Recent studies have shown the utility of LiHMDS in the condensation of nitriles to form more complex structures, such as 4-amidinopyrimidines, demonstrating the broad applicability of this reagent in the synthesis of nitrogen-containing heterocycles.

Table 1: Comparison of Synthetic Methodologies

| Methodology | Starting Materials | Key Reagents | Advantages | Potential Challenges |

| Pinner Reaction | 2-Cyanopyridine derivatives, Alcohols, Amines | Strong acid (e.g., HCl) | Well-established, versatile | Harsh acidic conditions, intermediate isolation may be necessary |

| Amidination of Halopyridines | 2-Halopyridine derivatives | Amidination agent, Catalyst (optional) | Direct, good for activated pyridines | May require transition metal catalysts, SNAr conditions can be harsh |

| Modification of Pyridine Ring | Functionalized pyridines | Trifluoromethylating agents, reagents for functional group interconversion | Access to diverse analogues | Multi-step synthesis |

| LiHMDS in Nitrile Transformation | 2-Cyanopyridine derivatives | Lithium bis(trimethylsilyl)amide (LiHMDS) | Mild conditions, high selectivity | Moisture sensitive reagent |

Nucleophilic Reactivity and Substitution Pathways of Picolinimidamide Frameworks

The picolinimidamide framework possesses a dual nature in terms of reactivity. The pyridine ring, particularly when substituted with a potent electron-withdrawing group like trifluoromethyl (-CF3), becomes electron-deficient. This electronic characteristic makes the carbon atoms of the pyridine ring, especially at positions 2, 4, and 6, susceptible to nucleophilic aromatic substitution (SNAr). youtube.com While the -CF3 group itself is generally stable and not a typical leaving group, its presence significantly activates the ring for attack by nucleophiles, should a suitable leaving group (like a halide) be present at another position. rsc.org

Substitution pathways on the picolinimidamide framework can therefore proceed via two main routes:

Nucleophilic attack on the pyridine ring: A strong nucleophile can attack the electron-poor pyridine ring, leading to a substitution product if a leaving group is present. The trifluoromethyl group at the 6-position directs nucleophiles preferentially to the 2- and 4-positions. youtube.comwikipedia.org

Reactions involving the imidamide group: The nucleophilic nitrogens of the imidamide can react with electrophiles. This reactivity is central to its role as a precursor in heterocyclic synthesis, where it acts as a binucleophile.

The interplay between the electrophilic ring and the nucleophilic side chain is crucial. The electron-withdrawing -CF3 group deactivates the pyridine nitrogen, making it a weaker base compared to an unsubstituted pyridine. scripps.edu This modulation of basicity and electronic density across the molecule is a key determinant of its reaction pathways.

Oxidative and Reductive Transformations in Picolinimidamide Systems

The this compound system is amenable to both oxidative and reductive transformations, targeting different sites within the molecule.

Oxidative Transformations: The most common oxidative transformation for pyridine-containing compounds is the oxidation of the ring nitrogen to form a pyridine N-oxide. wikipedia.orgarkat-usa.org This is typically achieved using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA), hydrogen peroxide in acetic acid, or other specialized reagents like dimethyldioxirane (B1199080) (DMD). arkat-usa.org The resulting N-oxide exhibits altered reactivity, often facilitating substitutions at the 2- and 4-positions of the pyridine ring. scripps.eduorganic-chemistry.org The trifluoromethyl group is generally robust and resistant to oxidation under these conditions.

Reductive Transformations: Reduction can target either the pyridine ring or the trifluoromethyl group, depending on the reagents and conditions employed.

Pyridine Ring Reduction: Catalytic hydrogenation using catalysts like palladium, platinum, or nickel can reduce the pyridine ring to a piperidine.

Trifluoromethyl Group Reduction: The reduction of a -CF3 group is a challenging transformation. However, certain strong reducing agents or specific catalytic systems can achieve this. More commonly, related chloro(trifluoromethyl)pyridines can be reduced via catalytic hydrogenolysis to remove the chlorine atoms. nih.gov

A summary of potential reagents for these transformations is provided below.

| Transformation | Reagent Class | Specific Examples | Target Site |

| Oxidation | Peroxy Acids | m-Chloroperoxybenzoic acid (m-CPBA) | Pyridine Nitrogen |

| Peroxides | Hydrogen Peroxide (H₂O₂) with catalysts | Pyridine Nitrogen | |

| Reduction | Catalytic Hydrogenation | H₂ / Palladium (Pd), Platinum (Pt) | Pyridine Ring |

| Hydride Reagents | Lithium Aluminum Hydride (LiAlH₄) | Imidamide, CF₃ (harsh) |

This table presents potential transformations based on the reactivity of the constituent functional groups.

Hydrolytic Stability and Proposed Degradation Mechanisms

The hydrolytic stability of this compound is a critical parameter, particularly in biological or environmental contexts. The imidamide functional group is susceptible to hydrolysis, which represents the primary pathway for its degradation.

The proposed mechanism involves the nucleophilic attack of water on the carbon atom of the imidamide group. This process is analogous to the hydrolysis of amides and nitriles and can be catalyzed by acid or base. In biological systems, this degradation can be mediated by enzymes. Specifically, amidase enzymes are known to catalyze the hydrolysis of amide and related functionalities. nih.gov

Based on the degradation pathways of structurally related compounds like the insecticide flonicamid, which contains a trifluoromethyl-nicotinamide core, a stepwise hydrolysis is expected. nih.gov

Step 1: Hydrolysis to Picolinamide: The first step is the hydrolysis of the imidamide group to an amide group, releasing ammonia and forming 6-(Trifluoromethyl)picolinamide.

Step 2: Hydrolysis to Picolinic Acid: Further hydrolysis of the resulting amide leads to the formation of 6-(Trifluoromethyl)picolinic acid and another molecule of ammonia.

This proposed pathway is summarized below:

Proposed Hydrolytic Degradation Pathway

This compound + H₂O → 6-(Trifluoromethyl)picolinamide + NH₃

6-(Trifluoromethyl)picolinamide + H₂O → 6-(Trifluoromethyl)picolinic acid + NH₃

The electron-withdrawing nature of the trifluoromethyl group may influence the rate of hydrolysis by affecting the electrophilicity of the imidamide carbon. Studies on related picolinyl derivatives have shown that electron-withdrawing substituents on the pyridine ring can impact the rate-governing step of enzymatic hydrolysis. nih.gov

Role as a Precursor in Heterocyclic Ring Formation

One of the most significant applications of picolinimidamides in synthetic chemistry is their use as building blocks for the construction of nitrogen-containing heterocycles. The imidamide group serves as a versatile N-C-N synthon.

This compound is an excellent precursor for the synthesis of pyrimidinone derivatives. Pyrimidinones are a class of heterocyclic compounds with a wide range of biological activities. acs.org The synthesis generally involves a condensation reaction between the picolinimidamide and a 1,3-dicarbonyl compound or its synthetic equivalent (e.g., α,β-unsaturated ketones or esters).

The general mechanism involves the nucleophilic attack of the imidamide nitrogens onto the carbonyl carbons of the reaction partner. This is followed by an intramolecular cyclization and a dehydration step to form the aromatic pyrimidinone ring. This strategy allows for the direct installation of the 2-(6-(trifluoromethyl)pyridin-2-yl) moiety onto the pyrimidine (B1678525) core. Various substituted pyrimidines can be synthesized from amidines using this approach. acs.orgrsc.org

The synthesis of the specifically substituted pyrimidine, N4,N6-bis((R)-1-cyclopropylethyl)-2-(6-(trifluoromethyl)pyridin-2-yl)pyrimidine-4,6-diamine, exemplifies the utility of this compound as a key intermediate. The structure of the target molecule points directly to a synthetic strategy involving the formation of the central pyrimidine ring from the picolinimidamide.

The most plausible synthetic route is the condensation of this compound with a substituted malonic acid derivative, such as a malonodinitrile or a malondiamide, that bears the (R)-1-cyclopropylethyl groups. The reaction proceeds via a [3+3] annulation, where the N-C-N fragment of the imidamide combines with a C-C-C fragment of the malonic derivative to form the six-membered pyrimidine ring. This method is a powerful tool for creating highly decorated pyrimidine systems. organic-chemistry.orgacs.org The synthesis of various 2,4-diaminopyrimidine (B92962) derivatives from appropriate precursors is a well-established strategy in medicinal chemistry. nih.govnih.gov

Coordination Chemistry and Ligand Design Principles of 6 Trifluoromethyl Picolinimidamide

Chelation Behavior and Transition Metal Complex Formation

The coordination of 6-(Trifluoromethyl)picolinimidamide to transition metals is primarily dictated by the picolinimidamide (B1582038) functional group, which acts as a robust chelating agent. This chelation is fundamental to the formation of stable, discrete molecular complexes and extended coordination polymers.

Characterization of Discrete Pentanuclear Cyanide-Bridged Complexes

While specific examples of pentanuclear cyanide-bridged complexes featuring this compound as a terminal ligand are not extensively documented, the principles for their formation are well-established through analogous systems. nih.govacs.org Such assemblies typically involve paramagnetic metal ions capped by an organic ligand being linked together by cyanide-bridged building blocks, such as [M(CN)₆]³⁻ (where M = Fe, Cr). nih.govacs.org

Coordination Modes of the Picolinimidamide Moiety (Nitrogen-Donor Ligand Properties)

The picolinimidamide moiety is a potent N-donor ligand, capable of forming stable coordination complexes. alfa-chemistry.com Its primary coordination mode involves bidentate chelation through two nitrogen atoms: the pyridinic nitrogen and one of the nitrogen atoms of the imidamide group. rsc.org This forms a highly stable five-membered chelate ring with the metal ion, a common and favorable arrangement in coordination chemistry. rsc.orgrsc.org

This bidentate N,N-coordination is analogous to that seen in related and well-studied ligands like picolinamides and bipyridines, which are staples in the synthesis of coordination compounds. mdpi.comnih.gov The rigidity of the pyridine (B92270) ring combined with the flexibility of the imidamide group allows the ligand to adapt to the preferred coordination geometry of various metal ions. researchgate.net The presence of two donor nitrogen atoms makes it a strong-field ligand, capable of influencing the electronic and magnetic properties of the coordinated metal center. mdpi.com

Influence of the Trifluoromethyl Moiety on Ligand Properties and Coordination Geometry

The trifluoromethyl (-CF₃) group at the 6-position of the pyridine ring is not a passive substituent; it exerts a profound influence on the ligand's electronic character and steric profile, which in turn affects the geometry and properties of the resulting metal complexes. rsc.orgnsf.gov

The -CF₃ group is one of the strongest electron-withdrawing groups in organic chemistry. nih.govacs.org This has several consequences:

Increased Acidity : It lowers the basicity of the pyridine nitrogen, which can weaken the metal-ligand bond compared to non-fluorinated analogues. mdpi.comnih.gov

Modulation of Redox Potentials : The electron-withdrawing nature stabilizes lower oxidation states of the metal center, thereby shifting the metal's redox potentials.

Enhanced Lipophilicity : The -CF₃ group significantly increases the lipophilicity of the ligand and its complexes, which can improve solubility in non-polar solvents and facilitate interactions with biological membranes.

From a steric perspective, the bulky -CF₃ group can influence the coordination sphere of the metal ion. It can prevent the coordination of additional ligands or solvent molecules and can protect the metal center from undesired reactions. nsf.gov In copper(I) complexes with trifluoromethylated phenanthroline ligands, for example, the steric hindrance was found to inhibit the pseudo-Jahn-Teller distortion that often plagues such complexes, leading to more stable excited states. nsf.gov A similar effect can be anticipated for complexes of this compound, where the -CF₃ group could enforce a specific coordination geometry.

| Compound | 19F NMR Chemical Shift (ppm) |

|---|---|

| phen-3-1 (Ligand) | -63.5 |

| [Cu(phen-3-1)₂]SO₃CF₃ (Complex) | -63.6 |

Structure-Property Relationships in Coordination Compounds

The interplay between the ligand's structure and the resulting properties of its coordination compounds is a central theme in inorganic chemistry. nih.govnih.gov For complexes of this compound, key relationships can be identified.

The N,N-chelating structure is crucial for forming stable complexes. In a study comparing zinc complexes of isomeric trifluoromethyl-pyridine carboxylic acids, the ligand capable of forming a five-membered N,O-chelate ring showed significantly higher binding efficacy to biological macromolecules compared to the isomer that coordinated in a monodentate fashion. rsc.org This highlights the thermodynamic advantage of chelation, a principle that directly applies to the bidentate this compound ligand.

The electron-withdrawing -CF₃ group directly modulates the electronic properties of the metal center. This can influence catalytic activity, as seen in palladium complexes where ligand electronics affect performance in cross-coupling reactions. nih.govacs.org Similarly, for luminescent complexes, the -CF₃ group can alter the energy of metal-to-ligand charge transfer (MLCT) excited states, thereby tuning the emission properties. nsf.gov The combination of a rigid chelating unit and a powerful electronic modifier in one molecule makes this compound a versatile tool for designing functional coordination compounds. nih.gov

| Complex | Coordination Mode | Binding Constant (Kₐ) [L·mol⁻¹] | Thermodynamic Parameters (ΔG) [kJ·mol⁻¹] |

|---|---|---|---|

| [Zn(tpc)₂(H₂O)₂] (Complex 1) | N,O-Chelated | 1.85 x 10⁵ | -30.07 |

| [Zn(tfc)₂(H₂O)₂] (Complex 2) | N,O-Monodentate | 1.16 x 10⁵ | -28.89 |

Spin-State Modulation in Metal Complexes

Electron Transfer Coupled Spin Transition (ETCST) Phenomena

A particularly fascinating phenomenon is the Electron Transfer Coupled Spin Transition (ETCST), where a change in the spin state of one metal center induces an electron transfer between two different metal centers. rsc.org This process effectively switches both the spin state and the oxidation state of the metals involved. ETCST is most prominently observed in mixed-valence, cyanide-bridged systems, such as molecular squares of the type {[Fe(L₁)(CN)₃]₂[Fe(L₂)]₂}²⁺. rsc.org

In these systems, a temperature change can trigger an intramolecular electron transfer from a low-spin Fe(II) to a low-spin Fe(III), resulting in a high-spin Fe(II) and a low-spin Fe(III) in a different location within the molecule. rsc.org The transition occurs between a low-temperature state, {Fe(II,LS)(μ-CN)Fe(III,LS)}₂, and a high-temperature state, {Fe(III,LS)(μ-CN)Fe(II,HS)}₂. rsc.org

The role of the terminal ligand (L₂) is critical in tuning the electronic properties of the external iron centers and, therefore, the transition temperature and cooperativity of the ETCST event. By serving as the terminal ligand on the outer iron sites, this compound could precisely modulate the redox potential and ligand field environment of these sites. The strong electron-withdrawing nature of the -CF₃ group would stabilize the Fe(II) state, thereby influencing the thermodynamics of the electron transfer process and allowing for the rational design of molecular switches with targeted properties. mdpi.com

Thermal and Protonation-Induced Spin Transitions

Currently, there is no publicly available scientific literature or research data detailing the thermal and protonation-induced spin transitions specifically for coordination complexes of This compound .

Extensive searches of chemical databases and scholarly articles have yielded no specific studies on the synthesis of its metal complexes, nor on the investigation of their magnetic properties as a function of temperature or pH. The phenomenon of spin crossover (SCO) is highly dependent on the specific ligand environment around a central metal ion. Factors such as the ligand field strength, steric hindrance, and intermolecular interactions (like hydrogen bonding) play a crucial role in determining whether a complex will exhibit a transition between a low-spin (LS) and a high-spin (HS) state. nih.govmdpi.com Such transitions can be triggered by external stimuli like temperature, pressure, or light. nih.gov

Furthermore, protonation of a ligand can significantly alter its electronic properties, thereby influencing the ligand field and potentially inducing a spin state change. nih.gov However, without experimental data on complexes of this compound, any discussion of its potential to induce such phenomena would be purely speculative.

Research in the field of spin crossover is active and ongoing, with many studies focusing on ligands structurally similar to picolinimidamides, such as those based on pyridine, pyrazole, and imidazole (B134444) moieties. nih.govnih.govconsensus.appmdpi.commdpi.com These studies often involve detailed magnetic susceptibility measurements, Mössbauer spectroscopy, and single-crystal X-ray diffraction to characterize the spin transitions. nih.govnih.govresearchgate.net For instance, iron(II) complexes with 2,6-bis(1H-imidazol-2-yl)pyridine have been shown to exhibit high-temperature spin crossover. nih.govmdpi.com Similarly, complexes with derivatives of 2,6-bis(pyrazol-1-yl)pyridine have been investigated for their thermal and light-induced spin transitions. consensus.app

The lack of information on this compound suggests that its coordination chemistry, particularly in the context of spin crossover phenomena, remains an unexplored area of research.

Advanced Spectroscopic and Structural Elucidation of 6 Trifluoromethyl Picolinimidamide and Its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR). For 6-(Trifluoromethyl)picolinimidamide, NMR studies are crucial for confirming the substitution pattern on the pyridine (B92270) ring and characterizing the imidamide functional group.

In a typical ¹H NMR spectrum of a trifluoromethyl-substituted pyridine derivative, the protons on the aromatic ring exhibit characteristic chemical shifts and coupling constants. The electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic environment of the ring protons, generally shifting their resonances to a lower field (higher ppm values). The specific splitting patterns observed help to definitively assign each proton to its position on the pyridine ring.

Similarly, ¹³C NMR spectroscopy provides insight into the carbon framework of the molecule. The carbon atom of the trifluoromethyl group typically appears as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the pyridine ring carbons are also influenced by the trifluoromethyl substituent, providing further confirmation of the compound's structure.

| Nucleus | Typical Chemical Shift Range (ppm) | Key Features |

| ¹H | 7.0 - 9.0 | Aromatic protons, with splitting patterns indicating their relative positions. |

| ¹³C | 110 - 160 | Aromatic and imidamide carbons. |

| ¹⁹F | Around -60 to -80 | A sharp singlet for the CF₃ group. |

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. In the analysis of this compound, IR spectroscopy allows for the identification of key vibrational modes.

The N-H stretching vibrations of the imidamide group are typically observed in the region of 3200-3400 cm⁻¹. The presence of both single and double carbon-nitrogen bonds (C-N and C=N) in the imidamide moiety gives rise to characteristic stretching vibrations. The C=N stretch usually appears in the 1640-1690 cm⁻¹ region, while C-N stretches are found in the 1250-1350 cm⁻¹ range.

A particularly strong and characteristic set of absorption bands arises from the C-F stretching vibrations of the trifluoromethyl group, typically found in the region of 1000-1350 cm⁻¹. These intense bands are often a clear indicator of the presence of a CF₃ group in the molecule.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H stretch | 3200 - 3400 |

| C=N stretch | 1640 - 1690 |

| C-F stretch | 1000 - 1350 |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight of a compound and providing information about its structure through fragmentation analysis. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly employed for the characterization of compounds like this compound.

In a mass spectrum of this compound, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed, confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum can offer valuable structural information. Common fragmentation pathways for this molecule might include the loss of the trifluoromethyl group or cleavage of the imidamide functional group, leading to characteristic fragment ions that help to piece together the molecular structure.

| Ion | Description |

| [M+H]⁺ | Protonated molecular ion, confirming the molecular weight. |

| [M-CF₃]⁺ | Fragment resulting from the loss of the trifluoromethyl group. |

X-ray Diffraction Studies for Crystal Structure Determination

X-ray diffraction analysis of single crystals provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. For this compound and its adducts, X-ray crystallography can elucidate the molecular conformation and packing in the crystal lattice.

While the specific crystal structure of this compound is not detailed in readily available literature, studies on closely related compounds, such as 5-(trifluoromethyl)picolinic acid, demonstrate the power of this technique. Such studies reveal how molecules pack in the solid state, often forming hydrogen-bonding networks that influence the physical properties of the material. In the case of an imidamide, the N-H groups can act as hydrogen bond donors, while the nitrogen atoms can act as acceptors, leading to the formation of supramolecular assemblies. The trifluoromethyl group can also participate in weaker intermolecular interactions, such as halogen bonding.

| Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |

| Space Group | The symmetry of the crystal lattice. |

| Atomic Coordinates | The precise position of each atom in the unit cell. |

| Bond Lengths & Angles | The geometry of the molecule. |

| Intermolecular Interactions | Hydrogen bonds, van der Waals forces, etc. |

Computational Chemistry and Theoretical Modeling of 6 Trifluoromethyl Picolinimidamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the system, which in turn dictates the molecule's structure, stability, and reactivity.

For 6-(Trifluoromethyl)picolinimidamide, DFT calculations can elucidate the influence of the electron-withdrawing trifluoromethyl (-CF3) group and the electron-donating picolinimidamide (B1582038) moiety on the electronic landscape of the pyridine (B92270) ring. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable output, visualizing the charge distribution across the molecule. In this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen atoms of the pyridine and imidamide groups, indicating regions susceptible to electrophilic attack and capable of forming hydrogen bonds. Conversely, positive potential (blue) would be expected around the hydrogen atoms.

Natural Bond Orbital (NBO) analysis can further quantify intramolecular interactions, such as hyperconjugation and charge delocalization, revealing the stabilizing effects of electron delocalization between filled and empty orbitals. ufms.br These calculations provide a foundational understanding of the molecule's inherent reactivity and preferred sites for interaction.

Table 1: Illustrative Quantum Chemical Properties of this compound (Calculated using DFT/B3LYP/6-311++G(d,p))

| Property | Predicted Value | Significance |

| HOMO Energy | -7.2 eV | Indicates the energy of the outermost electrons; relates to the ability to donate electrons. |

| LUMO Energy | -1.5 eV | Indicates the energy of the lowest energy empty orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular forces. |

| MEP Negative Region | -45 kcal/mol (on N atoms) | Highlights regions with high electron density, which are potential sites for hydrogen bonding and electrophilic attack. |

| MEP Positive Region | +30 kcal/mol (on N-H protons) | Highlights regions with low electron density, potential sites for nucleophilic attack. |

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar molecules. Actual values would require specific computation for this compound.

Molecular Docking and Dynamics Simulations for Interaction Studies with Biological Targets

To explore the potential of this compound as a therapeutic agent, molecular docking and molecular dynamics (MD) simulations are employed. These methods predict how the molecule might bind to a specific biological target, such as an enzyme or a receptor, and the stability of that interaction over time. mdpi.com

Molecular docking algorithms place the flexible ligand (this compound) into the binding site of a rigid or flexible protein target. The algorithm samples numerous conformations and orientations, scoring them based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. nih.gov Given the structural motifs in related compounds, potential targets could include kinases, proteases, or ion channels. nih.govnih.gov The trifluoromethyl group can enhance binding by engaging in hydrophobic interactions or by forming specific fluorine contacts, while the picolinimidamide group is a potent hydrogen bond donor and acceptor. acs.orgmdpi.com

Following docking, Molecular Dynamics (MD) simulations can provide a more dynamic picture of the protein-ligand complex. mdpi.com An MD simulation tracks the movements of all atoms in the system over time (typically nanoseconds to microseconds) by solving Newton's equations of motion. nih.gov This allows for the assessment of the stability of the binding pose predicted by docking. Key metrics from MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates structural stability, and an analysis of persistent hydrogen bonds throughout the simulation.

Table 2: Illustrative Molecular Docking and MD Simulation Results for this compound with a Hypothetical Kinase Target

| Parameter | Result | Interpretation |

| Molecular Docking | ||

| Binding Affinity (Score) | -9.5 kcal/mol | A strong negative value suggests a favorable binding interaction. |

| Key Interacting Residues | Lys72, Glu91, Leu135, Phe148 | Identifies the specific amino acids in the binding pocket that form key contacts with the ligand. |

| Hydrogen Bonds | Imidamide N-H with Glu91 backbone; Pyridine N with Lys72 side chain | Specific hydrogen bonds that anchor the ligand in the binding site. |

| Molecular Dynamics | ||

| Ligand RMSD | 1.2 Å (average over 100 ns) | A low and stable RMSD indicates that the ligand remains in its binding pose without significant fluctuation. |

| Protein RMSD | 1.8 Å (average over 100 ns) | A stable RMSD for the protein suggests the overall protein structure is not destabilized by ligand binding. |

| Hydrogen Bond Occupancy | > 85% for key H-bonds | High occupancy indicates that the crucial hydrogen bonds are maintained throughout the simulation, contributing to stable binding. |

Note: The data in this table is for illustrative purposes. Actual results are dependent on the specific biological target and simulation parameters.

Prediction of Spectroscopic Signatures and Conformational Preferences

Computational methods are highly effective at predicting spectroscopic properties, which can aid in the experimental characterization of a new compound. Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption (UV-Vis) spectrum by calculating the energies of electronic transitions. mdpi.com For this compound, this could help understand the transitions involving the pyridine ring and the imidamide group.

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. acs.org This allows for the assignment of experimental spectral bands to specific molecular motions, such as the C-F stretches of the trifluoromethyl group, the C=N stretch of the imidamide, and the characteristic vibrations of the pyridine ring.

Conformational analysis is another critical computational task. Due to the presence of single bonds, this compound can exist in different conformations arising from the rotation around the bond connecting the pyridine ring to the imidamide group. Quantum chemical calculations can determine the relative energies of these conformers, identifying the most stable (lowest energy) three-dimensional structure of the molecule. This is crucial as the biological activity of a molecule is often dependent on it adopting a specific low-energy conformation that fits into the target's binding site.

Table 3: Illustrative Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3450, 3350 | Asymmetric and symmetric stretching of the imidamide NH2 group. |

| C=N Stretch | 1650 | Stretching of the imidamide C=N double bond. |

| Pyridine Ring Stretch | 1580, 1470 | Characteristic stretching vibrations of the pyridine ring skeleton. |

| C-F Stretch | 1320, 1180, 1140 | Strong, characteristic asymmetric and symmetric stretches of the CF3 group. |

| C-H Bending (out-of-plane) | 850 | Bending vibrations of the C-H bonds on the pyridine ring. |

Note: This data is illustrative. Experimental values may differ due to solvent effects and intermolecular interactions. Calculated frequencies are often scaled to better match experimental data.

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Computational Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. nih.gov By creating a library of virtual analogs of this compound and evaluating them using the computational methods described above, researchers can build predictive models that guide the synthesis of more potent and selective compounds. nih.govmdpi.com

For example, a computational SAR study could involve:

Varying the position of the trifluoromethyl group on the pyridine ring to see how it affects binding affinity and electronic properties.

Replacing the trifluoromethyl group with other substituents (e.g., -CH3, -Cl, -OCH3) to probe the importance of its electronic and steric properties. acs.org

Modifying the imidamide group to explore different hydrogen bonding patterns or to alter the molecule's basicity.

By correlating the calculated properties (e.g., docking scores, HOMO-LUMO gap) of these virtual analogs with a predicted activity, a Quantitative Structure-Activity Relationship (QSAR) model can be developed. nih.govmdpi.com These models provide valuable insights into the key structural features required for activity and can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.

Table 4: Illustrative Computational SAR Data for Analogs of this compound

| Analog | Modification | Predicted Binding Affinity (kcal/mol) | Predicted HOMO-LUMO Gap (eV) |

| Lead Compound | 6-CF3 | -9.5 | 5.7 |

| Analog 1 | 5-CF3 | -8.2 | 5.6 |

| Analog 2 | 4-CF3 | -7.9 | 5.8 |

| Analog 3 | 6-CH3 | -7.5 | 5.4 |

| Analog 4 | 6-Cl | -8.8 | 5.9 |

Note: This table presents hypothetical data to illustrate the process of computational SAR. The trends shown suggest that the 6-position is optimal for the trifluoromethyl group and that a strong electron-withdrawing group at this position is beneficial for the predicted binding affinity.

Applications in Modern Chemical Research and Material Science

Role as a Synthetic Building Block in Diversified Organic Transformations

6-(Trifluoromethyl)picolinimidamide serves as a valuable synthetic building block for the creation of more complex molecules. Its structural features, including the reactive imidamide group and the electron-withdrawing trifluoromethyl substituent, make it an attractive starting material for a range of organic transformations. The presence of the trifluoromethyl group, in particular, is significant as it can enhance the metabolic stability and lipophilicity of target molecules, properties that are highly desirable in medicinal chemistry. nih.gov

The pyridine (B92270) ring system inherent in the molecule is a common scaffold in many biologically active compounds and functional materials. nih.gov Researchers utilize this compound and related picolinic acid derivatives as precursors in multi-step syntheses to construct elaborate molecular architectures. These transformations often involve modifications at the imidamide nitrogen atoms or reactions involving the pyridine ring itself, leading to a diverse array of substituted pyridine derivatives.

Catalytic and Organocatalytic Applications in Organic Synthesis

While direct catalytic applications of this compound are not extensively documented in the provided search results, the broader class of picolinamides and related structures are known to participate in catalytic processes. The picolinamide (B142947) moiety possesses a bidentate coordination ability, which allows it to act as a ligand for various transition metals, facilitating a range of catalytic reactions. The electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of the metal center, thereby modulating its catalytic activity and selectivity.

Furthermore, the principles of organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, are relevant. The development of an organophotocatalytic trifluoromethylation of 6-azauracils highlights the growing interest in using organic molecules to facilitate challenging transformations under mild conditions. nih.gov This suggests the potential for developing catalytic systems based on the this compound scaffold for various organic reactions.

Research in Functional Materials Development

The unique electronic and structural characteristics of molecules containing the 6-(trifluoromethyl)pyridine moiety make them promising candidates for the development of functional materials. cam.ac.uk These materials exhibit specific properties that can be tailored for applications in electronics, optics, and magnetics.

Design of Magnetic Materials with Switchable Properties

A significant area of research is the design of molecular-based magnetic materials with properties that can be controlled by external stimuli such as light or temperature. nih.govresearchgate.net The incorporation of ligands like this compound into metal complexes can influence the magnetic interactions between metal centers. iisc.ac.in The ability to switch the magnetic state of a material is a key feature for applications in data storage and spintronics. iisc.ac.inresearchgate.net

The strategy often involves creating coordination polymers or discrete molecular clusters where the magnetic coupling between metal ions is mediated by the organic ligand. researchgate.net The electronic effects of the trifluoromethyl group can play a crucial role in tuning the energy levels of the metal orbitals and, consequently, the magnetic properties of the resulting material. aps.org Research in this area focuses on creating bistable materials that can be reversibly switched between different magnetic states. iisc.ac.in

Derivatization Strategies for Analytical and Synthetic Purposes

Chemical derivatization is a technique used to modify a molecule to enhance its properties for a specific application, such as improving its detectability in analytical methods or altering its reactivity for synthetic transformations.

Picolinoyl Derivatization Analogies for Chemical Modification

Picolinoyl derivatization, the process of introducing a picolinoyl group (a picolinic acid derivative) onto another molecule, is a well-established strategy in analytical chemistry. researchgate.netnih.gov This technique is particularly useful for enhancing the ionization efficiency of analytes in mass spectrometry, thereby improving detection sensitivity. researchgate.netnih.govresearchgate.net For instance, derivatizing corticosteroids with picolinic acid has been shown to significantly increase their response in liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS). nih.gov

This principle can be extended by analogy to this compound. The imidamide functional group offers sites for chemical modification, allowing for its attachment to other molecules. Such derivatization could be employed to introduce the trifluoromethylpyridine moiety into a target structure, potentially enhancing its analytical signal or modifying its biological activity. The choice of derivatizing agent is crucial and depends on the functional groups present in the target molecule. researchgate.netnih.gov

Interdisciplinary Research Directions and Future Outlook for 6 Trifluoromethyl Picolinimidamide

Integration with Flow Chemistry and Automated Synthesis Protocols

The synthesis of complex molecules like 6-(Trifluoromethyl)picolinimidamide is progressively moving away from traditional batch processes towards more efficient and controlled methods. Flow chemistry, where reactions are performed in continuous-flowing streams within a network of tubes, offers significant advantages in this regard. This methodology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and safety, particularly for exothermic reactions. acs.org

The application of flow chemistry to the synthesis of pyridine (B92270) derivatives is well-documented and provides a roadmap for its application to this compound. For instance, the Bohlmann-Rahtz pyridine synthesis has been successfully adapted to a FlowSyn™ system, demonstrating the potential for scaling up pyridine ring formation. interchim.fr Similarly, flow microreactors have been employed for the synthesis of biaryl derivatives of pyridine through a telescoped approach involving lithiation, borylation, and cross-coupling reactions. acs.org These examples highlight the feasibility of developing a continuous-flow process for the synthesis of the 6-(trifluoromethyl)pyridine core of the target molecule.

Automated synthesis platforms, often integrated with flow chemistry systems, further accelerate the drug discovery process. These systems can perform multi-step syntheses, purifications, and analyses with minimal human intervention. For this compound and its analogues, an automated platform could rapidly generate a library of derivatives for biological screening. This would involve the automated handling of reagents and intermediates, such as 2-chloro-5-(trifluoromethyl)pyridine, a key building block for many trifluoromethylpyridine-containing compounds. nih.gov The integration of online monitoring and real-time optimization algorithms can further enhance the efficiency and robustness of the synthesis.

Green Chemistry Principles in Synthetic Route Design and Optimization

The principles of green chemistry are increasingly integral to modern synthetic organic chemistry, aiming to reduce the environmental impact of chemical processes. The synthesis of this compound can be made more sustainable by incorporating these principles at various stages.

One key aspect is the use of greener solvents and catalysts. Pyridine and its derivatives can sometimes act as green solvents due to their relatively high boiling points and low volatility compared to many common organic solvents. biosynce.com For the synthesis of the pyridine ring, iron-catalyzed cyclization of ketoxime acetates and aldehydes presents a green alternative to traditional methods that may use more toxic catalysts. rsc.org Furthermore, solvent- and halide-free methods for the C-H functionalization of pyridine N-oxides to produce pyridine-2-yl substituted ureas have been developed, showcasing a move towards more atom-economical processes. rsc.org

The development of one-pot multicomponent reactions is another cornerstone of green chemistry. nih.gov For pyridine synthesis, a one-pot reaction of an alkynone, a 1,3-dicarbonyl compound, and ammonium (B1175870) acetate (B1210297) in an alcoholic solvent provides a mild and efficient route to polysubstituted pyridines. organic-chemistry.org Microwave-assisted synthesis, recognized as a green chemistry tool, has also been employed for the rapid and efficient synthesis of pyridine derivatives. nih.gov

In the context of this compound, a greener synthetic route could involve the use of a recyclable catalyst for the formation of the pyridine ring, followed by a direct and regioselective trifluoromethylation step. acs.org The synthesis of the amidine functionality itself can be achieved through greener methods, such as the copper-catalyzed nucleophilic addition of amines to nitriles. researchgate.netmdpi.com

Synergistic Approaches Combining Computational and Experimental Methodologies for Compound Design

The design of novel bioactive compounds is greatly enhanced by the synergy between computational and experimental approaches. For this compound and its derivatives, this integrated strategy can accelerate the identification of potent and selective drug candidates.

Computational methods, such as molecular docking and molecular dynamics simulations, can be used to predict the binding affinity and mode of interaction of this compound analogues with their biological targets. scitechdaily.com This allows for the in-silico screening of large virtual libraries of compounds, prioritizing those with the highest predicted activity for synthesis and experimental testing. For example, if the target is a specific enzyme, computational tools can help in designing derivatives with improved interactions with the active site.

Experimental validation of the computational predictions is crucial. The synthesis of the prioritized compounds can be followed by in vitro biological assays to determine their actual activity. The experimental data can then be used to refine the computational models, leading to a more accurate predictive power in subsequent rounds of design. This iterative cycle of computational design, experimental synthesis, and biological testing is a powerful engine for drug discovery.

This approach has been successfully applied to the design of other heterocyclic compounds. For instance, computational studies have been used to understand the structure-activity relationships of trifluoromethyl-containing pyrazoles, guiding the synthesis of more potent analogues. rsc.org

Emerging Research Areas in Trifluoromethylated Heterocyclic Chemistry

The field of trifluoromethylated heterocyclic chemistry is continually evolving, with several emerging areas holding promise for the future development of compounds like this compound.

One significant area is the development of novel trifluoromethylation reagents and methods. While traditional methods often require harsh conditions, recent research has focused on milder and more selective approaches, including the use of visible-light-promoted trifluoromethylation. sioc-journal.cn The direct C-H trifluoromethylation of pyridine rings is a particularly active area of research, as it offers a more atom-economical route to these valuable compounds. acs.orgchemistryviews.org

The synthesis of novel trifluoromethylated building blocks is another important research direction. rsc.org These building blocks can then be used in a variety of cyclization reactions to generate diverse heterocyclic scaffolds. For example, the use of trifluoromethyl-containing enaminones and amidine hydrochlorides in three-component cyclization reactions allows for the direct synthesis of trifluoromethylated pyrimidines. rsc.org

Furthermore, there is growing interest in the biological activities of trifluoromethylated heterocycles beyond their traditional use in pharmaceuticals and agrochemicals. For instance, the unique electronic properties of these compounds make them potential candidates for applications in materials science, such as in organic light-emitting diodes (OLEDs).

The exploration of new biological targets for trifluoromethylpyridine derivatives is also an active field of research. While many existing compounds target well-established enzymes and receptors, the discovery of novel biological pathways and targets will open up new therapeutic opportunities for compounds like this compound. chigroup.sitenih.govnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.